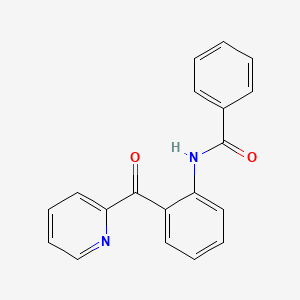

N-(2-Picolinoylphenyl)benzamide

Description

N-(2-Picolinoylphenyl)benzamide is a benzamide derivative featuring a picolinoyl (pyridine-2-carbonyl) group attached to the phenyl ring of the benzamide scaffold.

Properties

IUPAC Name |

N-[2-(pyridine-2-carbonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-18(17-12-6-7-13-20-17)15-10-4-5-11-16(15)21-19(23)14-8-2-1-3-9-14/h1-13H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOAXSRJSZTTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302404 | |

| Record name | N-(2-Picolinoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91025-05-7 | |

| Record name | N-[2-(2-Pyridinylcarbonyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91025-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091025057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91025-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Picolinoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[2-(2-piridinilcarbonil)fenil] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Picolinoylphenyl)benzamide typically involves the reaction of 2-picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Picolinoylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-Picolinoylphenyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Picolinoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The activity and physicochemical properties of benzamide derivatives are highly dependent on substituents. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : Compounds like CTB (4-chloro-3-trifluoromethylphenyl) exhibit enhanced histone acetyltransferase (HAT) activation, suggesting electron-withdrawing groups can modulate enzyme activity .

- Amino Groups: N-(2-aminophenyl)-benzamides show high HDAC2 inhibitory activity due to hydrogen bonding with Cys156 and His146 residues . The absence of an amino group in this compound may redirect its therapeutic applications.

Molecular Interactions and Docking Studies

- HDAC2 Inhibition: N-(2-aminophenyl)-benzamides bind HDAC2 via hydrogen bonds with Cys156 and His146 . The picolinoyl group’s pyridine nitrogen could interact with polar residues, though docking scores may vary.

- ZAC Antagonism: N-(thiazol-2-yl)-benzamides bind the ZAC transmembrane domain (TMD-ICD) non-competitively . Pyridine’s larger aromatic surface might alter binding kinetics.

Biological Activity

N-(2-Picolinoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-picolinic acid with appropriate amines or phenolic compounds under controlled conditions. The synthetic pathway may include the following steps:

- Formation of the Picolinoyl Group : Reacting 2-picolinic acid with an acyl chloride.

- Benzamide Formation : Coupling the picolinoyl derivative with an aromatic amine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant investigation involved testing its cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer cells). The results indicated that this compound exhibits potent antiproliferative activity, leading to cell cycle arrest and apoptosis induction.

- IC50 Values : The IC50 values for this compound against HepG2 cells were found to be significantly low, indicating high potency compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Standard Drug (e.g., Doxorubicin) | 15.0 |

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of this compound. Studies demonstrated its ability to protect neuronal cells against oxidative stress-induced apoptosis. The compound was shown to modulate pathways involved in cell survival and apoptosis.

- Mechanism of Action : It is suggested that this compound exerts its neuroprotective effects by inhibiting pro-apoptotic factors and enhancing the expression of anti-apoptotic proteins.

Case Studies

-

Study on HepG2 Cell Line :

- Objective : To evaluate the cytotoxic effects of this compound.

- Findings : The compound induced apoptosis in HepG2 cells, increasing early apoptotic markers significantly compared to control groups.

"The tested compound increased early apoptosis from 1.61% to 29.54% in HepG2 cells" .

-

Neuroprotection in Animal Models :

- Objective : To assess the protective effects on neuronal cells under stress conditions.

- Findings : In vivo studies indicated a reduction in neuronal cell death when treated with this compound during oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.